
N-(3-(Piperidin-4-yl)phenyl)propane-2-sulfonamide
Overview
Description
N-(3-(Piperidin-4-yl)phenyl)propane-2-sulfonamide is a compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and their biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(Piperidin-4-yl)phenyl)propane-2-sulfonamide typically involves the functionalization of a piperidine derivative. One common method includes the reaction of 3-(Piperidin-4-yl)aniline with propane-2-sulfonyl chloride under basic conditions to form the desired sulfonamide. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(3-(Piperidin-4-yl)phenyl)propane-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form piperidinone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Piperidinone derivatives.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
N-(3-(Piperidin-4-yl)phenyl)propane-2-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various assays.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-(Piperidin-4-yl)phenyl)propane-2-sulfonamide involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes and receptors, potentially inhibiting their activity. The sulfonamide group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A basic structure found in many pharmaceuticals.
Piperidinone: An oxidized form of piperidine with different biological activities.
Sulfonamides: A class of compounds known for their antibacterial properties.
Uniqueness
N-(3-(Piperidin-4-yl)phenyl)propane-2-sulfonamide is unique due to the combination of the piperidine ring and the sulfonamide group, which imparts distinct chemical and biological properties. This combination allows for diverse applications in medicinal chemistry and drug development .
Biological Activity
N-(3-(Piperidin-4-yl)phenyl)propane-2-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a piperidine ring, a phenyl group, and a sulfonamide moiety. This unique combination contributes to its diverse biological activities. The sulfonamide group is known for its ability to form hydrogen bonds, enhancing binding affinity to biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The piperidine ring can modulate the activity of various proteins, while the sulfonamide group facilitates interactions that may inhibit enzymatic functions. This dual mechanism allows for potential applications in treating various diseases, including cancer and infections.
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that this compound can inhibit the growth of several cancer cell lines, including breast and ovarian cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest .
Table 1: Anticancer Activity Data
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MDA-MB-231 | 19.9 | Apoptosis induction |
MCF-7 | 75.3 | Cell cycle arrest |
COV318 | 11.7 | Reversible inhibition of MAGL |
OVCAR-3 | 92 | Induction of apoptosis |
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. It has shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis, by targeting essential pathways within the bacteria .
Table 2: Antimicrobial Activity Data
Pathogen | MIC (µM) | Targeted Mechanism |
---|---|---|
Mycobacterium tuberculosis | 6.3 | Inhibition of MmpL3 |
Staphylococcus aureus | 12.5 | Disruption of cell wall synthesis |
Case Study 1: Antitumor Efficacy
In a study examining the antitumor efficacy of this compound, researchers found that treatment resulted in significant tumor size reduction in xenograft models. The compound was administered at varying doses, revealing a dose-dependent response in tumor inhibition.
Case Study 2: Antimicrobial Effectiveness
Another study focused on the antimicrobial effects against multidrug-resistant strains of Mycobacterium tuberculosis. The compound demonstrated significant inhibitory activity in vitro, suggesting potential as a lead compound for developing new antitubercular agents .
Q & A
Basic Research Questions
Q. What are the key parameters for optimizing the synthesis of N-(3-(Piperidin-4-yl)phenyl)propane-2-sulfonamide?
- Methodological Answer : Synthesis optimization requires precise control of reaction conditions, including temperature (typically 25–80°C), solvent selection (e.g., dichloromethane or DMF for solubility and reactivity), and catalysts/bases (e.g., triethylamine for deprotonation). Multi-step protocols often involve sulfonylation of the piperidinyl intermediate followed by coupling with the phenyl moiety. Yield optimization may require iterative purification via column chromatography or recrystallization .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- HPLC (retention time ~1.6 minutes under TFA-modified conditions) and LCMS (m/z ~311 [M+H]+) confirm purity and molecular weight .
- NMR (¹H/¹³C) resolves structural features, such as piperidinyl proton environments and sulfonamide connectivity.
- Single-crystal X-ray diffraction (if crystallized) provides absolute stereochemical confirmation, with R-factors <0.07 ensuring accuracy .
Q. How does the piperidinyl-phenylsulfonamide scaffold influence structure-activity relationships (SAR)?
- Methodological Answer : The piperidinyl group enhances membrane permeability via its basic nitrogen, while the sulfonamide acts as a hydrogen-bond acceptor for target engagement. Systematic substitution at the phenyl ring (e.g., halogenation or methoxy groups) modulates lipophilicity and electronic effects, which can be quantified via logP and Hammett σ values .
Advanced Research Questions
Q. How to resolve contradictions between computational predictions and experimental bioactivity data?
- Methodological Answer : Discrepancies may arise from solvation effects or protein flexibility. Use molecular dynamics (MD) simulations (e.g., 100 ns trajectories) to assess binding pocket flexibility. Validate with isothermal titration calorimetry (ITC) to measure actual binding affinities. Adjust QSAR models using experimental IC₅₀ values to refine predictive accuracy .
Q. What in silico strategies predict off-target interactions for this compound?
- Methodological Answer : Perform pharmacophore screening against databases like ChEMBL or PubChem to identify shared motifs with known off-target binders. Molecular docking (AutoDock Vina) against high-risk receptors (e.g., GPCRs or kinases) can flag potential interactions. Follow up with SPR (surface plasmon resonance) assays for experimental validation .
Q. What mechanistic insights exist for its antiviral activity against DNA polymerases?
- Methodological Answer : The sulfonamide group may chelate Mg²⁺ ions in the polymerase active site, disrupting catalytic activity. Mutagenesis studies (e.g., Leu631Ala substitution) can test this hypothesis. Competitive inhibition assays with dNTPs and IC₅₀ shifts under varying Mg²⁺ concentrations provide direct evidence .
Q. How to address scale-up challenges in multi-step synthesis?
- Methodological Answer : Transition from batch to flow chemistry for exothermic steps (e.g., sulfonylation). Optimize solvent recovery (e.g., DMF via distillation) and replace hazardous reagents (e.g., thionyl chloride with polymer-supported alternatives). Process analytical technology (PAT) monitors intermediate quality in real time .
Q. What stability issues arise under physiological conditions?
- Methodological Answer : Hydrolysis of the sulfonamide bond at low pH (e.g., gastric fluid) can reduce bioavailability. Accelerated stability studies (40°C/75% RH for 6 months) identify degradation pathways. Lyophilization or formulation with cyclodextrins improves shelf life .
Q. How to design fluorescent probes for tracking cellular uptake?
- Methodological Answer : Conjugate the compound with BODIPY or Cy5 via a PEG spacer at the phenyl ring. Confocal microscopy (λex/em ~650/670 nm) tracks intracellular localization. Competitive uptake assays with excess unlabeled compound confirm specificity .
Q. Do counterion choices (e.g., HCl vs. TFA salts) affect solubility or crystallinity?
- Methodological Answer : Hydrochloride salts generally enhance aqueous solubility (e.g., >10 mg/mL in PBS) but may reduce crystallinity. Compare powder X-ray diffraction (PXRD) patterns of different salts. TFA salts improve HPLC resolution but require ion-pairing agents for biological assays .
Properties
IUPAC Name |
N-(3-piperidin-4-ylphenyl)propane-2-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2S/c1-11(2)19(17,18)16-14-5-3-4-13(10-14)12-6-8-15-9-7-12/h3-5,10-12,15-16H,6-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKZZRLMVXYICKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)NC1=CC=CC(=C1)C2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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